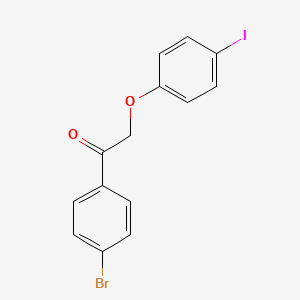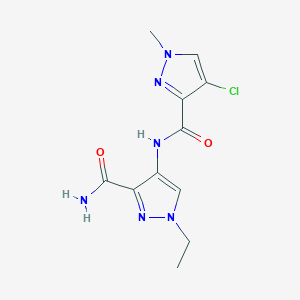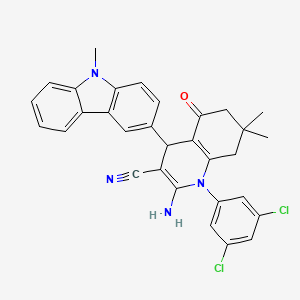
2-amino-1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(9-methyl-9H-carbazol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials might include 3,5-dichloroaniline, dimethylcyclohexanone, and 9-methylcarbazole. The synthesis could involve steps like condensation, cyclization, and nitrile formation under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the amino or carbazole moieties.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Halogen atoms in the phenyl ring might be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry
Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinidine: Another quinoline derivative used as an antiarrhythmic agent.
Carbamazepine: A carbazole derivative used as an anticonvulsant and mood stabilizer.
Uniqueness
The uniqueness of 2-AMINO-1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific structural features, such as the combination of quinoline and carbazole moieties, which might confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C31H26Cl2N4O |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-amino-1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(9-methylcarbazol-3-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C31H26Cl2N4O/c1-31(2)14-26-29(27(38)15-31)28(23(16-34)30(35)37(26)20-12-18(32)11-19(33)13-20)17-8-9-25-22(10-17)21-6-4-5-7-24(21)36(25)3/h4-13,28H,14-15,35H2,1-3H3 |
InChI Key |
YLGBZFAFLDYCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC(=C3)Cl)Cl)N)C#N)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazin-1(2H)-one](/img/structure/B10958984.png)
![1-(difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10958998.png)
![ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10959005.png)
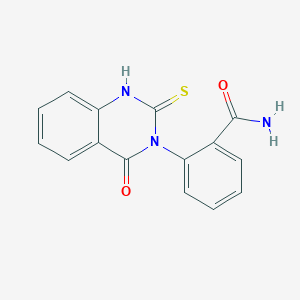
![N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959018.png)
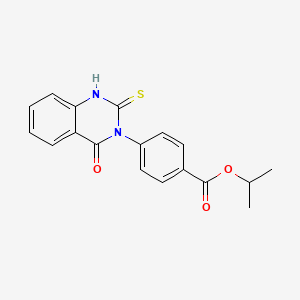
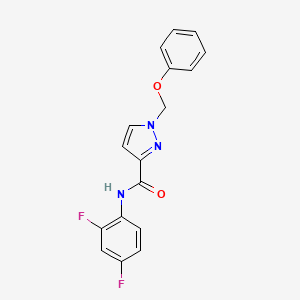
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10959054.png)
![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10959058.png)
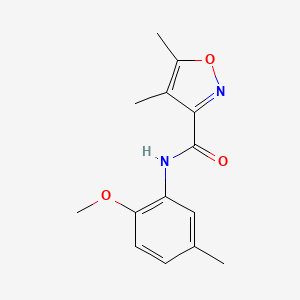
![2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10959065.png)
![4-(2,4-dimethylphenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959074.png)
